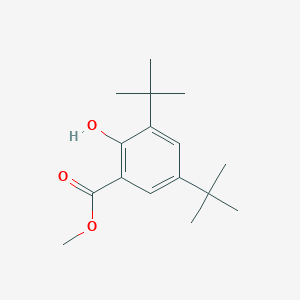

Methyl 3,5-di-tert-butylsalicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-ditert-butyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(18)19-7)13(17)12(9-10)16(4,5)6/h8-9,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGONIQEKLJPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164483 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-03-8 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3,5-di-tert-butylsalicylate from Methyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3,5-di-tert-butylsalicylate from methyl salicylate. The primary transformation involves a Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of key quantitative data.

Introduction

This compound is a valuable intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The introduction of two tert-butyl groups onto the aromatic ring of methyl salicylate significantly alters its steric and electronic properties, making it a key building block for more complex molecules. The synthesis is typically achieved through a Friedel-Crafts alkylation of methyl salicylate using a tert-butylating agent in the presence of an acid catalyst. The tert-butyl groups are directed to the 3 and 5 positions of the salicylic acid ester due to the directing effects of the hydroxyl and ester groups on the aromatic ring.

Reaction Scheme

The overall reaction for the synthesis of this compound from methyl salicylate is depicted below:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst generates a tert-butyl carbocation from the tert-butylating agent. This electrophile then attacks the electron-rich aromatic ring of methyl salicylate at the positions ortho and para to the activating hydroxyl group, which are the 3 and 5 positions.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Methyl salicylate

-

tert-Butanol (or isobutylene)

-

Concentrated sulfuric acid (98%)

-

Anhydrous solvent (e.g., hexane or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser (if using isobutylene)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl salicylate in a suitable anhydrous solvent. The flask should be placed in an ice bath to maintain a low temperature.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred solution of methyl salicylate while maintaining the temperature between 0 and 15 °C.[1]

-

Addition of Alkylating Agent: Slowly add the tert-butylating agent (tert-butanol or condensed isobutylene) to the reaction mixture via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature within the desired range. The molar ratio of the alkylating reagent to methyl salicylate should be in the range of 2:1 to 3:1.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice or into ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane or methanol/water).

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from methyl salicylate.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Methyl Salicylate | 1 equivalent | [1] |

| Alkylating Agent (tert-Butanol or Isobutylene) | 2 - 3 equivalents | [1] |

| Catalyst | ||

| Protonic Acid (e.g., 98% H₂SO₄) or Lewis Acid | 3 - 5 equivalents (relative to methyl salicylate) | [1] |

| Reaction Conditions | ||

| Temperature | 0 - 15 °C | [1] |

| Solvent | Alcoholic Solvent | [1] |

| Yield | ||

| Product Yield | Typically high, but specific yield data is not available in the provided search results. |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-di-tert-butylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butylsalicylate is an aromatic ester that has garnered interest in various scientific fields, including fragrance, cosmetics for its UV-absorbing properties, and pharmaceuticals due to the biological activity of its derivatives.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an examination of its influence on cellular signaling pathways.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant odor.[1] Its molecular structure, featuring two bulky tert-butyl groups, contributes to its notable steric hindrance and lipophilicity, influencing its solubility and interaction with biological systems.[1] It is moderately soluble in organic solvents and has limited solubility in water.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₃ | [2] |

| Molecular Weight | 264.36 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pleasant | [1][3] |

| Melting Point | 72-74 °C | [4] |

| Solubility | Moderately soluble in organic solvents, limited in water | [1] |

| CAS Number | 15018-03-8 | [2] |

| IUPAC Name | Methyl 3,5-di-tert-butyl-2-hydroxybenzoate | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Reference |

| 1.30 | s | 9H | tert-butyl (C(CH₃)₃) | [4] |

| 1.43 | s | 9H | tert-butyl (C(CH₃)₃) | [4] |

| 3.93 | s | 3H | Methyl ester (OCH₃) | [4] |

| 7.52 | d, J = 2.4 Hz | 1H | Aromatic H | [4] |

| 7.71 | d, J = 2.4 Hz | 1H | Aromatic H | [4] |

| 11.35 | s | 1H | Phenolic OH | [4] |

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Reference |

| 31.4 | C(CH₃)₃ | [4] |

| 29.4 | C(CH₃)₃ | [4] |

| 34.3 | C(CH₃)₃ | [4] |

| 35.2 | C(CH₃)₃ | [4] |

| 52.2 | OCH₃ | [4] |

| 111.3 | Aromatic C | [4] |

| 123.6 | Aromatic C | [4] |

| 130.4 | Aromatic C | [4] |

| 137.2 | Aromatic C | [4] |

| 140.4 | Aromatic C | [4] |

| 159.0 | Aromatic C-O | [4] |

| 171.8 | C=O (Ester) | [4] |

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3400 | Broad | O-H stretch (phenolic) | [5] |

| 2960 | Strong | C-H stretch (aliphatic) | [5] |

| ~1680 | Strong | C=O stretch (ester) | [5] |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) | [5] |

| ~1250 | Strong | C-O stretch (ester) | [5] |

Data extracted from the gas-phase IR spectrum available on the NIST WebBook.[5]

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment | Reference |

| 264 | Moderate | [M]⁺ (Molecular Ion) | [2] |

| 249 | High | [M - CH₃]⁺ | [2] |

| 233 | High | [M - OCH₃]⁺ | [2] |

| 205 | Moderate | [M - C(CH₃)₃]⁺ | [2] |

Data interpreted from the electron ionization mass spectrum available on the NIST WebBook.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 3,5-di-tert-butylsalicylic acid with methanol in the presence of an acid catalyst.

Materials:

-

3,5-di-tert-butylsalicylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-di-tert-butylsalicylic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

A zinc complex of 3,5-di-tert-butyl salicylate has been shown to exhibit inhibitory effects on cancer cells, specifically through the downregulation of the JAK/STAT3 signaling pathway.[1][6] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. The study demonstrated that the zinc complex of 3,5-di-tert-butyl salicylate decreases the phosphorylation of both STAT3 and its upstream kinase, Src.[1]

Caption: Inhibition of the JAK/STAT3 pathway by a zinc salicylate complex.

References

- 1. Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 3,5-di-t-butylsalicylate [webbook.nist.gov]

- 6. Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Analysis of Methyl 3,5-di-tert-butylsalicylate (CAS 15018-03-8)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 3,5-di-tert-butylsalicylate (CAS 15018-03-8), a compound of interest in various scientific domains, including its application as a UV-absorbing agent.[1] This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Furthermore, it outlines the experimental protocols for these analytical techniques and illustrates the compound's functional mechanisms through signaling pathway and logical relationship diagrams.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, providing a quantitative basis for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 9H | C(CH₃)₃ at C5 |

| ~1.4 | Singlet | 9H | C(CH₃)₃ at C3 |

| ~3.9 | Singlet | 3H | OCH₃ |

| ~7.3 | Doublet | 1H | Ar-H at C6 |

| ~7.6 | Doublet | 1H | Ar-H at C4 |

| ~11.0 | Singlet | 1H | OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~30 | C(CH₃)₃ at C5 |

| ~31 | C(CH₃)₃ at C3 |

| ~34 | C(CH₃)₃ at C5 |

| ~35 | C(CH₃)₃ at C3 |

| ~52 | OCH₃ |

| ~117 | Ar-C at C1 |

| ~125 | Ar-CH at C6 |

| ~127 | Ar-CH at C4 |

| ~137 | Ar-C at C3 |

| ~140 | Ar-C at C5 |

| ~160 | Ar-C-OH at C2 |

| ~170 | C=O |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Moderate | O-H stretch (phenolic) |

| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Moderate | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available in the NIST WebBook.[2] The fragmentation pattern provides valuable information for structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 264 | Moderate | [M]⁺ (Molecular Ion) |

| 249 | High | [M - CH₃]⁺ |

| 233 | Moderate | [M - OCH₃]⁺ |

| 205 | High | [M - COOCH₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~240 | - | Ethanol | π → π* transition |

| ~310 | - | Ethanol | n → π* transition |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard analytical techniques and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: For gas-phase analysis, introduce a small amount of the volatile sample into a gas cell. For solid-state analysis, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a suitable solvent.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption properties of the compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Place the reference and sample cuvettes in the respective beams of the spectrophotometer.

-

Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Mandatory Visualizations

The following diagrams illustrate the functional mechanisms of this compound, leveraging its structural features as a hindered phenol and a salicylate derivative.

The antioxidant activity of this compound is attributed to its hindered phenolic structure. The bulky tert-butyl groups sterically hinder the hydroxyl group, allowing it to readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating further radical chain reactions.

References

The Multifaceted Biological Activities of Methyl 3,5-di-tert-butylsalicylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butylsalicylate and its derivatives represent a class of phenolic compounds with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. The sterically hindered phenolic hydroxyl group, conferred by the two tert-butyl groups, plays a crucial role in their antioxidant properties, which often forms the basis for their other biological effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying molecular interactions.

Antioxidant Activity

The antioxidant capacity of this compound derivatives is a cornerstone of their biological profile. This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, a process stabilized by the bulky tert-butyl groups.

Quantitative Antioxidant Data

| Compound | Assay | IC50 / Activity | Reference |

| 2,4-di-tert-butyl-6-(5-thio-4-hydro-1,3,4-oxadiazol-2-yl)phenol (Compound 3) | DPPH Radical Scavenging | Significant antioxidant activity | [1] |

| Alkyl derivatives of Compound 3 | DPPH Radical Scavenging | Decreased antioxidant activity | [1] |

| Gentisic acid and its derivatives | DPPH Radical Scavenging | More radical scavenging capacity than salicylic acid | [2] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2]

-

Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.

-

Reaction mixture: Different concentrations of the test compounds are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay [1]

-

Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl3·6H2O.

-

Reaction mixture: A small volume of the test compound solution is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specific time.

-

Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm).

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known antioxidant, such as FeSO4·7H2O.

Visualizing the Antioxidant Mechanism

Caption: Hydrogen atom donation by a phenolic antioxidant to neutralize a free radical.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to their antioxidant effects, as reactive oxygen species (ROS) are key mediators in the inflammatory cascade. Additionally, they can modulate various inflammatory pathways.

Quantitative Anti-inflammatory Data

| Compound | Assay | IC50 / Inhibition | Cell Line / Model | Reference |

| Tyrosol Derivative (Compound 4) | IL-1β inhibition | 0.91 µM | RAW 264.7 cells | [3] |

| Tyrosol Derivative (Compound 4) | IL-6 inhibition | 2.67 µM | RAW 264.7 cells | [3] |

| Tyrosol Derivative (Compound 4) | TNF-α inhibition | 4.60 µM | RAW 264.7 cells | [3] |

| Methyl Salicylate Glycoside (J12122) | NO production inhibition | 56.20% at 3.0 µg/mL | RAW 264.7 cells | [4] |

| Methyl Salicylate Glycoside (J12123) | NO production inhibition | 51.72% at 3.0 µg/mL | RAW 264.7 cells | [4] |

| Methyl Salicylate Derivative (M16) | TNF-α and IL-6 release | Significant inhibition | RAW 264.7 cells | [5][6] |

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages [3][4]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 12-24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated relative to the LPS-stimulated control group.

Nitric Oxide (NO) Production Assay (Griess Test) [4]

-

Cell Culture and Treatment: As described above for cytokine production.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measurement: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm).

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is then calculated.

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by salicylate derivatives.

Anticancer Activity

Several derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

| Compound | Cell Line | IC50 | Reference |

| Zinc complex of 3,5-di-tert-butyl salicylate | 4T1 (Triple-negative breast cancer) | Inhibits viability, invasion, and migration | [7] |

| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803 (Gastric cancer) | Potent inhibition | [8] |

| 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa (Cervical cancer) | 10.64 - 33.62 µM | [9] |

| Dibromo derivative 31 | Various cancer cell lines | 0.7–16.6 μM | [10] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay [9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) [8]

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specific time.

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Signaling Pathway Implicated in Anticancer Activity

A zinc complex of 3,5-di-tert-butyl salicylate has been shown to inhibit triple-negative breast cancer cell activity by downregulating the STAT3 signaling pathway.[7]

Caption: Downregulation of the SRC-JAK-STAT3 signaling pathway.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Staphylococcus aureus | 0.78 - 3.75 µg/mL | [11] |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Candida albicans | 1.56 - 20.0 µg/mL | [11] |

| Phenylthiazole derivative with 1,2-diaminocyclohexane | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 4 µg/mL | [12] |

| Phenylthiazole derivative with 1,2-diaminocyclohexane | Clostridium difficile | 4 µg/mL | [12] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [11][12]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant therapeutic potential. Their robust antioxidant activity often underpins their anti-inflammatory, anticancer, and antimicrobial effects. The structure-activity relationship studies reveal that modifications to the parent molecule can lead to enhanced potency and selectivity for specific biological targets. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field, facilitating further investigation and the rational design of novel therapeutic agents based on this promising chemical scaffold. Future research should focus on elucidating the precise molecular targets and further exploring the in vivo efficacy and safety profiles of the most potent derivatives.

References

- 1. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. repository.usmf.md [repository.usmf.md]

- 12. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3,5-di-tert-butylsalicylate as a UV Absorber in Cosmetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for effective and safe sun protection has driven extensive research into novel ultraviolet (UV) absorbing compounds. Salicylates, a class of compounds derived from salicylic acid, have long been utilized in sunscreen formulations for their ability to absorb UVB radiation. This technical guide provides an in-depth examination of Methyl 3,5-di-tert-butylsalicylate, a derivative of methyl salicylate, as a potential UV absorber for cosmetic applications.

This compound is an organic compound characterized by a salicylic acid core with two bulky tert-butyl groups attached to the aromatic ring.[1] These lipophilic moieties are expected to enhance its solubility in the oil phase of cosmetic emulsions and potentially influence its photostability and interaction with the skin. This document will cover the known physicochemical properties, mechanism of UV absorption, and safety profile of salicylates, and present detailed experimental protocols for the synthesis, formulation, and evaluation of this specific compound's efficacy as a UV absorber. While extensive public data on this compound is limited, this guide provides a comprehensive framework for its investigation based on established methodologies and data from structurally related compounds.

Physicochemical Properties

The chemical structure and fundamental properties of a UV absorber are critical to its function and formulation in cosmetic products.

| Property | Value | Source |

| Chemical Name | Methyl 3,5-di-tert-butyl-2-hydroxybenzoate | [2] |

| Synonyms | Methyl 3,5-di-t-butylsalicylate | [3] |

| CAS Number | 15018-03-8 | [3] |

| Molecular Formula | C₁₆H₂₄O₃ | [3] |

| Molecular Weight | 264.36 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | [4] |

| Solubility | Moderate solubility in organic solvents, limited in water | [4] |

| Melting Point | 72-74 °C | [2] |

Mechanism of UV Absorption

As a phenolic compound, this compound is anticipated to absorb UV radiation through π-π* electronic transitions within its aromatic system.[4] The phenolic hydroxyl and the ester group are key chromophores that contribute to its UV absorption profile.

Upon absorption of UV photons, the molecule is promoted to an excited state. For salicylates, an efficient and rapid non-radiative decay pathway is crucial for photostability. This is often facilitated by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester. This configuration allows for Excited-State Intramolecular Proton Transfer (ESIPT), which harmlessly dissipates the absorbed energy as heat, returning the molecule to its ground state without undergoing photochemical degradation.[5] The bulky tert-butyl groups may sterically influence the conformation of the molecule, potentially affecting the efficiency of this process.

Mechanism of UV energy dissipation in salicylates.

Efficacy Data (Comparative)

| UV Absorber | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Typical Use Concentration (%) |

| Ethylhexyl Salicylate | ~305 | ~4,500 - 5,500 | 2 - 5 |

| Methyl Salicylate | ~305-310 | Data not readily available | Not typically used as a primary UV filter |

| This compound | Data Needed | Data Needed | To be determined |

Safety Profile

The safety of salicylates in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel.[6] While data specific to this compound is limited, the safety profile of related salicylates provides valuable insights.

-

Skin Irritation : Methyl Salicylate can be irritating at high concentrations, but is generally non-irritating at the low concentrations used in cosmetics.[6] Formulations should be designed to be non-irritating.

-

Skin Sensitization : In normal skin, Methyl Salicylate and Ethylhexyl Salicylate are not considered sensitizers.[6]

-

Phototoxicity and Photosensitization : Salicylic acid and its esters are generally not phototoxic or photosensitizing.[6] In fact, they can offer some level of photoprotection.[6]

-

Percutaneous Absorption : Salicylates can be absorbed through the skin. The rate of absorption is influenced by the vehicle and the specific ester.[7] The bulky tert-butyl groups on this compound may affect its absorption profile.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from patent literature describing the alkylation of methyl salicylate.[1]

Objective: To synthesize this compound from methyl salicylate via a Friedel-Crafts alkylation reaction.

Materials:

-

Methyl salicylate (Wintergreen oil)

-

2-Methyl-2-propanol (tert-butanol) or Isobutylene

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve methyl salicylate in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add the alkylating agent (e.g., tert-butanol) dropwise from the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis workflow for this compound.

In-Vitro SPF Determination

This protocol outlines a general method for determining the in-vitro SPF of a cosmetic formulation containing the synthesized UV absorber.

Objective: To measure the UV transmittance through a thin film of a cosmetic formulation and calculate the in-vitro SPF.

Materials:

-

Cosmetic emulsion base (oil-in-water or water-in-oil)

-

Synthesized this compound

-

Polymethylmethacrylate (PMMA) plates

-

UV-Vis spectrophotometer with an integrating sphere

-

Positive control sunscreen with a known SPF

Procedure:

-

Formulation Preparation:

-

Prepare a base cosmetic emulsion.

-

Incorporate a precise concentration (e.g., 5% w/w) of this compound into the oil phase of the emulsion during its preparation.

-

Homogenize the formulation to ensure uniform distribution of the UV absorber.

-

-

Sample Application:

-

Weigh a PMMA plate.

-

Apply the formulated sunscreen to the PMMA plate at a concentration of 2.0 mg/cm².

-

Spread the formulation evenly over the plate using a gloved finger or an automated spreading device to achieve a uniform film.

-

Allow the film to dry for 15-20 minutes in the dark.

-

-

UV Transmittance Measurement:

-

Place the PMMA plate in the UV-Vis spectrophotometer.

-

Measure the transmittance of UV radiation through the sample at 1 nm intervals from 290 to 400 nm.

-

Repeat the measurement at multiple points on the plate to ensure reproducibility.

-

-

SPF Calculation:

-

The in-vitro SPF is calculated using the following formula: SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ Where:

-

E(λ) is the erythemal action spectrum.

-

S(λ) is the solar spectral irradiance.

-

T(λ) is the spectral transmittance of the sample.

-

The integration is performed over the wavelength range of 290-400 nm.

-

-

Workflow for in-vitro SPF testing.

Photostability Assessment

Objective: To evaluate the change in UV absorbance of the formulation after exposure to a controlled dose of UV radiation.

Materials:

-

Sunscreen formulation prepared as in 6.2

-

PMMA plates

-

Solar simulator with a controlled UV output

-

UV-Vis spectrophotometer

Procedure:

-

Prepare and apply the sunscreen formulation to a PMMA plate as described in the in-vitro SPF protocol.

-

Measure the initial UV absorbance spectrum (A₀) of the sample.

-

Expose the sample to a defined dose of UV radiation from the solar simulator (e.g., equivalent to a specific number of Minimal Erythemal Doses - MEDs).

-

After irradiation, measure the final UV absorbance spectrum (A) of the sample.

-

Calculate the percentage of photostability or photodegradation by comparing the area under the absorbance curve before and after irradiation.

-

Alternatively, monitor the concentration of this compound before and after irradiation using HPLC.[8]

In-Vitro Skin Irritation Test (OECD TG 439)

Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis model.[9][10][11]

Materials:

-

Reconstructed human epidermis (RhE) tissue models

-

Assay medium

-

This compound dissolved in a suitable vehicle (e.g., corn oil)

-

Negative control (vehicle)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

Procedure:

-

Pre-incubate the RhE tissue models.

-

Apply the test substance (this compound solution), negative control, and positive control to the surface of the tissues in triplicate.

-

Incubate for a defined period (e.g., 60 minutes).

-

Wash the substances from the tissue surface and incubate in fresh medium for a recovery period (e.g., 42 hours).

-

Assess cell viability by incubating the tissues with MTT. Viable cells will convert the yellow MTT to a blue formazan salt.

-

Extract the formazan from the tissues using isopropanol.

-

Measure the absorbance of the extracted formazan using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.[9]

Conclusion

This compound presents an interesting candidate for a novel UVB absorber in cosmetic formulations. Its structural similarity to other effective salicylates, combined with the presence of bulky tert-butyl groups, suggests the potential for favorable solubility and photostability. However, a comprehensive evaluation of its efficacy and safety requires the generation of specific quantitative data. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, formulate, and characterize this compound, thereby elucidating its potential as a valuable component in the next generation of sun care products. The primary data needed to move forward with its development are its UV-Vis absorption spectrum, molar extinction coefficient, and in-vitro SPF performance.

References

- 1. Percutaneous absorption of salicylic acid--in vitro and in vivo studies. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. testinglab.com [testinglab.com]

- 4. mdpi.com [mdpi.com]

- 5. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cir-safety.org [cir-safety.org]

- 8. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unlocking the Antioxidant Potential of Hindered Phenolic Compounds: A Technical Guide to Methyl 3,5-di-tert-butylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenolic compounds represent a significant class of antioxidants with broad applications in materials science, food chemistry, and increasingly, in pharmacology. Their unique structural features, characterized by bulky substituents flanking a phenolic hydroxyl group, confer remarkable stability and reactivity towards free radicals. This technical guide provides an in-depth exploration of the antioxidant potential of a representative hindered phenolic compound, Methyl 3,5-di-tert-butylsalicylate. We delve into its core antioxidant mechanisms, its influence on key cellular signaling pathways including Nrf2/ARE, NF-κB, and MAPK, and provide detailed experimental protocols for the evaluation of its antioxidant efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.

Introduction to Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are organic molecules containing a phenol ring substituted with one or more bulky alkyl groups, typically at the ortho positions relative to the hydroxyl group.[1] This steric hindrance plays a crucial role in their antioxidant activity by stabilizing the phenoxyl radical formed upon donation of a hydrogen atom to a free radical, thereby preventing it from initiating further radical chain reactions.[1]

This compound is a prominent example of a hindered phenolic compound. Its structure, featuring two tert-butyl groups ortho and para to the hydroxyl group, and a methyl ester at the adjacent position, makes it a valuable subject for studying the structure-activity relationships of this class of antioxidants. While primarily used in industrial applications to prevent oxidative degradation of polymers and other materials, the biological potential of such compounds is an area of growing interest.[2][3]

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of hindered phenolic compounds like this compound involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing it. This process, known as hydrogen atom transfer (HAT), is a key mechanism in breaking the chain reactions of lipid peroxidation and other oxidative processes.

The resulting phenoxyl radical is resonance-stabilized by the aromatic ring. The bulky tert-butyl groups provide steric shielding, which further enhances the stability of this radical and reduces its ability to act as a pro-oxidant.[1] Some phenolic compounds can also exert their antioxidant effects through a single electron transfer (SET) mechanism.[4]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays that measure its ability to scavenge various types of free radicals or reduce oxidized species. While specific quantitative data for this compound is limited in publicly available literature, this section outlines the standard assays and presents data for structurally related hindered phenolic compounds to provide a comparative context.

Table 1: Antioxidant Activity of Selected Hindered Phenolic Compounds

| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | FRAP Value (µM Fe(II)/µM) | Reference |

| This compound Derivative (Oxadiazole-thione) | Significant activity noted | Data not available | 538.67 (as µM FeSO4) | [5] |

| Butylated Hydroxytoluene (BHT) | >100 | Data not available | Data not available | [6] |

| 3-tert-Butyl-4-hydroxyanisole (BHA) | >100 | Data not available | Data not available | [6] |

Note: The data for the this compound derivative provides an indication of the potential antioxidant activity of the parent compound. Further studies are required to determine the precise IC50 and TEAC values for this compound.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, hindered phenolic compounds can exert significant antioxidant and anti-inflammatory effects by modulating key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, leading to their transcription. While direct studies on this compound are lacking, other phenolic compounds have been shown to activate the Nrf2 pathway. For instance, tert-butylhydroquinone (tBHQ), a structurally related compound, is a known activator of Nrf2.[7][8] This suggests a potential mechanism by which this compound could upregulate the endogenous antioxidant defenses of the cell.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of a wide range of genes involved in inflammation, immunity, and cell survival. Chronic activation of NF-κB is implicated in numerous inflammatory diseases. Salicylates, the class of compounds to which this compound belongs, have been shown to inhibit the activation of NF-κB.[1][9][10] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[2] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a variety of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is associated with various diseases. Polyphenolic compounds have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases in these cascades.[11][12] Salicylic acid and its analogs have also been demonstrated to activate specific MAP kinases, suggesting a complex regulatory role.[7][13][14]

References

- 1. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of IkappaB kinase activity by sodium salicylate in vitro does not reflect its inhibitory mechanism in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility of Methyl 3,5-di-tert-butylsalicylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 3,5-di-tert-butylsalicylate, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its expected solubility characteristics based on its molecular structure. Furthermore, it offers a detailed experimental protocol for determining its solubility in common organic solvents via the gravimetric method. This guide is intended to equip researchers with the necessary information to assess and experimentally determine the solubility of this compound for their specific applications.

Introduction

Predicted Solubility Profile

The molecular structure of this compound provides significant insight into its likely solubility behavior.

-

Lipophilicity: The presence of two tert-butyl groups and the aromatic ring contributes to the molecule's significant lipophilic (oil-loving) character.[1] This suggests a higher affinity for and greater solubility in non-polar and moderately polar organic solvents.

-

Polarity: The hydroxyl (-OH) and methyl ester (-COOCH₃) groups introduce polar characteristics to the molecule. However, the steric hindrance from the adjacent bulky tert-butyl groups may limit the hydrogen bonding capability of the hydroxyl group.

-

Water Solubility: The pronounced hydrophobic nature imparted by the tert-butyl groups suggests that this compound has limited solubility in water.[1]

Based on these structural features, the compound is expected to be more soluble in solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in alcohols (e.g., methanol, ethanol) is likely to be moderate, while it is expected to have low solubility in highly non-polar aliphatic hydrocarbons (e.g., hexane) and very low solubility in water.

Experimental Determination of Solubility

The following section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of the solute that dissolves in a specific volume of solvent.[2][3][4]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Oven for drying

Experimental Protocol: Gravimetric Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the dish in an oven at a moderate temperature (e.g., 50-60 °C) to dry the solid residue to a constant weight.

-

Cool the dish in a desiccator to room temperature before weighing it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solvent withdrawn (L)

-

Experimental Workflow Diagram

Caption: Gravimetric Solubility Determination Workflow.

Data Presentation

The quantitative data obtained from the experimental protocol should be recorded systematically to allow for easy comparison. The following table provides a template for organizing the solubility data of this compound in various common organic solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |

| Methanol | 25 | Experimental Data | Calculated Data | e.g., Observations during dissolution |

| Ethanol | 25 | Experimental Data | Calculated Data | |

| Acetone | 25 | Experimental Data | Calculated Data | |

| Ethyl Acetate | 25 | Experimental Data | Calculated Data | |

| Dichloromethane | 25 | Experimental Data | Calculated Data | |

| Chloroform | 25 | Experimental Data | Calculated Data | |

| Toluene | 25 | Experimental Data | Calculated Data | |

| n-Hexane | 25 | Experimental Data | Calculated Data |

Note: Molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (264.36 g/mol ).

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests a favorable solubility profile in a range of common organic solvents, from moderately polar to non-polar. For applications requiring precise solubility values, the gravimetric method outlined in this guide provides a reliable and accessible experimental protocol. The systematic recording of such data is essential for the successful design of experiments and formulations involving this compound.

References

Thermal Stability of Methyl 3,5-di-tert-butylsalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected thermal behavior of Methyl 3,5-di-tert-butylsalicylate. Due to the limited availability of direct experimental data on this specific ester, this document outlines a proposed study based on established thermal analysis techniques and data from structurally analogous compounds. The guide details experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents hypothetical data in structured tables, and visualizes experimental workflows and potential decomposition pathways using Graphviz diagrams. This document serves as a robust framework for researchers initiating thermal stability studies on this compound or similar aromatic esters.

Introduction

This compound is an aromatic ester with potential applications in various fields, including pharmaceuticals and material science. The presence of bulky tert-butyl groups on the phenyl ring is known to impart significant steric hindrance, which can influence the compound's physical and chemical properties, including its thermal stability. Understanding the thermal stability of this compound is crucial for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its degradation pathways.

This guide outlines a comprehensive approach to characterizing the thermal stability of this compound using standard thermal analysis techniques.

Predicted Thermal Properties

Expected Data from Thermal Analysis

The following tables summarize the hypothetical quantitative data that could be expected from TGA and DSC analyses of this compound. These values are estimations based on the properties of related structures.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | 250 - 280 °C |

| Temperature at 5% Mass Loss (T5%) | 260 - 290 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | 280 - 320 °C |

| Final Residue at 600 °C | < 5% |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value |

| Melting Point (Tm) | 80 - 100 °C |

| Enthalpy of Fusion (ΔHf) | 25 - 35 J/g |

| Glass Transition Temperature (Tg) | Not expected |

Experimental Protocols

The following are detailed experimental protocols for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.[4][5]

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[6]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.[4]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[7]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.[8]

-

Data Analysis: Determine the onset decomposition temperature, the temperature at 5% weight loss, and the temperature of maximum decomposition from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the sample.[9][10]

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.[9] An empty, sealed aluminum pan will be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a nitrogen atmosphere at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

Hold at 150 °C for 2 minutes to erase thermal history.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Reheat the sample from 25 °C to 150 °C at 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Determine the melting point (onset and peak) and the enthalpy of fusion from the second heating curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Stability Analysis.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of aromatic esters can proceed through various mechanisms, often initiated by the cleavage of the ester linkage.[11][12] For this compound, a plausible initial decomposition step involves the homolytic cleavage of the ester bond, followed by subsequent reactions of the resulting radicals. The bulky tert-butyl groups may also undergo elimination reactions at elevated temperatures.

Caption: A plausible thermal decomposition pathway.

Conclusion

This technical guide provides a foundational framework for investigating the thermal stability of this compound. The proposed experimental protocols for TGA and DSC are standard, robust methods for characterizing the thermal properties of organic compounds.[13] The hypothetical data and decomposition pathway serve as a predictive baseline for future experimental work. The insights gained from such studies are essential for the safe and effective application of this compound in various technological fields.

References

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. epfl.ch [epfl.ch]

- 7. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etamu.edu [etamu.edu]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. web.williams.edu [web.williams.edu]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mt.com [mt.com]

Methodological & Application

Application Note: Friedel-Crafts Alkylation of Methyl Salicylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, proceeding via electrophilic aromatic substitution.[1][2] This method is widely used to attach alkyl substituents to aromatic rings.[3] In the context of medicinal chemistry, the alkylation of phenolic compounds such as methyl salicylate is of significant interest for synthesizing derivatives with modified biological activities, including anti-inflammatory and analgesic properties.[4]

This protocol details a representative procedure for the tert-butylation of methyl salicylate using tert-butyl chloride as the alkylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[5][6] The hydroxyl group of methyl salicylate is a strong activating group, directing the electrophilic substitution primarily to the positions ortho and para to it. Due to steric hindrance, alkylation is expected to occur at the C5 (para) and C3 (ortho) positions, potentially leading to mono- and di-substituted products.

Experimental Protocol

This protocol describes the synthesis of mono- and di-tert-butylated methyl salicylate.

Materials and Reagents:

-

Methyl Salicylate

-

tert-Butyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

-

Methanol or Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask (three-neck)

-

Reflux condenser

-

Dropping funnel or addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or argon gas inlet and outlet (gas bubbler)

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

Filtration apparatus (Büchner funnel)

Procedure:

1. Reaction Setup:

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven- or flame-dried to exclude moisture.

-

Place the flask under an inert atmosphere (nitrogen or argon). The outlet should be connected to a gas bubbler or a trap containing an appropriate scrubbing solution (e.g., sodium hydroxide) to neutralize the HCl gas evolved during the reaction.[6][7]

-

In the flask, dissolve methyl salicylate (1 equivalent) in anhydrous dichloromethane.

-

Charge the dropping funnel with tert-butyl chloride (approximately 2.5-3 equivalents for di-substitution).

2. Reaction Execution:

-

Cool the reaction flask to 0 °C using an ice bath.[6]

-

While stirring, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) to the cooled solution. The addition of the Lewis acid can be exothermic.[5]

-

Once the AlCl₃ is added, begin the dropwise addition of tert-butyl chloride from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Isolation:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Very slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice containing concentrated HCl.[8] This step should be performed in a fume hood as large amounts of HCl gas will evolve.

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[8]

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with a 5% sodium bicarbonate solution (until effervescence ceases) to neutralize any remaining acid, followed by water, and finally with brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

4. Purification and Characterization:

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

-

Characterize the final product(s) (e.g., methyl 5-tert-butyl-2-hydroxybenzoate and methyl 3,5-di-tert-butyl-2-hydroxybenzoate) using techniques such as NMR, IR spectroscopy, and melting point analysis.[7][10]

Safety Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[5]

-

tert-Butyl chloride is flammable and volatile.

-

Dichloromethane is a suspected carcinogen.

-

The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic.[5]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes representative quantitative data for a Friedel-Crafts tert-butylation reaction. Yields are hypothetical but based on typical outcomes for similar alkylations of activated aromatic rings.

| Reactant (equiv.) | Alkylating Agent (equiv.) | Catalyst (equiv.) | Solvent | Temperature | Time (h) | Product(s) | Yield (%) |

| Methyl Salicylate (1.0) | tert-Butyl Chloride (1.2) | AlCl₃ (1.2) | Dichloromethane | 0 °C → RT | 3 | Methyl 5-tert-butyl-2-hydroxybenzoate | 60-75% |

| Methyl Salicylate (1.0) | tert-Butyl Chloride (2.5) | AlCl₃ (2.5) | Dichloromethane | 0 °C → RT | 4 | Methyl 3,5-di-tert-butyl-2-hydroxybenzoate | 70-85% |

Visualizations